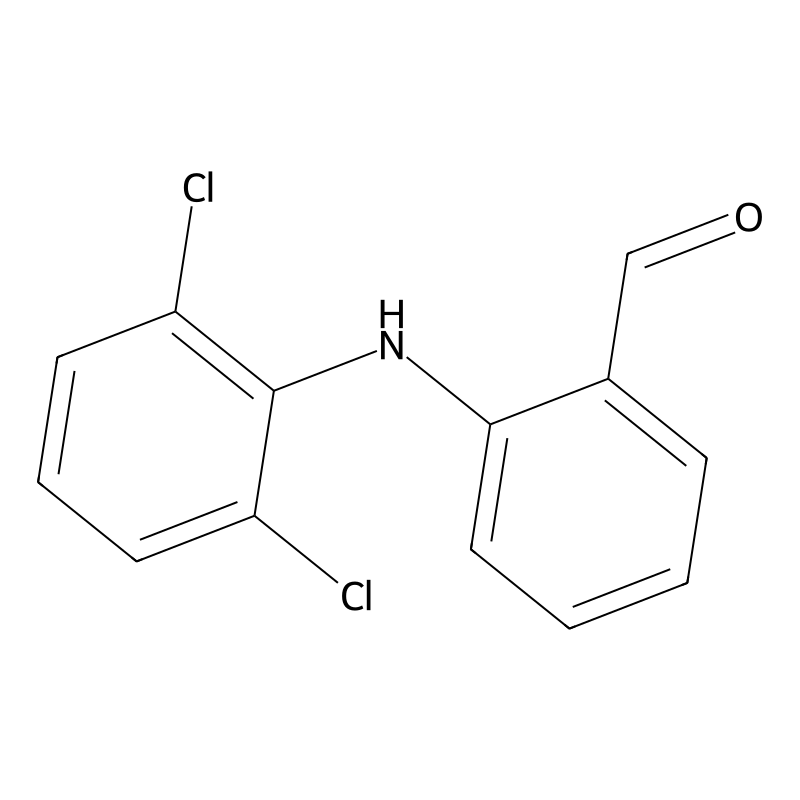

2-((2,6-Dichlorophenyl)amino)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Impurity in Pharmaceutical Research:

2-((2,6-Dichlorophenyl)amino)benzaldehyde is primarily encountered in scientific research as an impurity in the production of the anti-inflammatory drug diclofenac. [, ] The presence and concentration of this impurity is crucial for ensuring the safety and quality of the final pharmaceutical product. [] Researchers develop and employ analytical methods to detect and quantify this impurity in diclofenac, ensuring adherence to regulatory guidelines. []

2-((2,6-Dichlorophenyl)amino)benzaldehyde is an organic compound with the molecular formula C₁₃H₉Cl₂N O. It features a benzaldehyde functional group attached to an amino group, which is further substituted with a dichlorophenyl moiety. This compound is recognized as an impurity associated with Diclofenac Sodium, a widely used non-steroidal anti-inflammatory drug. The presence of chlorine atoms in the structure enhances its biological activity and potential pharmacological properties .

The reactivity of 2-((2,6-Dichlorophenyl)amino)benzaldehyde can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can react with electrophiles.

- Aldol Condensation: The aldehyde group can undergo aldol condensation under basic conditions, leading to the formation of β-hydroxy aldehydes or ketones.

- Reduction Reactions: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride .

2-((2,6-Dichlorophenyl)amino)benzaldehyde exhibits notable biological activity due to its structural similarity to Diclofenac. Studies indicate that it may possess anti-inflammatory and analgesic properties. Its chlorine substituents contribute to enhanced interactions with biological targets, potentially influencing enzyme inhibition and receptor binding .

Several methods have been developed for synthesizing 2-((2,6-Dichlorophenyl)amino)benzaldehyde:

- Amination of Benzaldehyde: This method involves the reaction of 2,6-dichloroaniline with benzaldehyde in the presence of an acid catalyst.Reaction:

- Using Isocyanates: Another approach involves reacting 2,6-dichloroaniline with an isocyanate followed by hydrolysis to yield the desired aldehyde.

- Condensation Reactions: Condensation of appropriate phenolic derivatives with dichlorophenyl amines under acidic or basic conditions can also yield this compound .

The primary application of 2-((2,6-Dichlorophenyl)amino)benzaldehyde is as a pharmaceutical impurity standard in quality control and analytical chemistry related to Diclofenac Sodium production. Its role in research includes studying structure-activity relationships in drug design and development . Additionally, it serves as a precursor in organic synthesis for developing new pharmaceutical agents.

Interaction studies involving 2-((2,6-Dichlorophenyl)amino)benzaldehyde focus on its binding affinity and inhibitory effects on various enzymes and receptors. Research suggests that this compound may interact with cyclooxygenase enzymes, similar to its parent compound Diclofenac, contributing to its anti-inflammatory effects. Further studies are necessary to elucidate the complete mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 2-((2,6-Dichlorophenyl)amino)benzaldehyde. Notable examples include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diclofenac Sodium | C₁₄H₁₁Cl₂N O₂ | Non-steroidal anti-inflammatory drug |

| 4-Amino-3-chloro-benzaldehyde | C₇H₆ClN O | Contains an amino group and a chlorine atom |

| 4-Chloroaniline | C₆H₄ClN | Simple aromatic amine with one chlorine substituent |

| 3-(4-Chlorophenyl)aniline | C₁₂H₁₀ClN | Aromatic amine with a para-chloro substituent |

Uniqueness: The unique aspect of 2-((2,6-Dichlorophenyl)amino)benzaldehyde lies in its specific dichloro substitution pattern on the phenyl ring, which influences its biological activity and chemical reactivity compared to other similar compounds. Its role as an impurity standard for Diclofenac Sodium further emphasizes its significance in pharmaceutical chemistry .

Nucleophilic Substitution Mechanisms

The synthesis of 2-((2,6-dichlorophenyl)amino)benzaldehyde primarily involves nucleophilic aromatic substitution mechanisms that enable the formation of the critical carbon-nitrogen bond between the benzaldehyde moiety and the dichloroaniline derivative [7] [8]. The fundamental mechanism proceeds through an addition-elimination pathway, characterized by initial nucleophilic attack on the electron-deficient aromatic ring followed by elimination of a suitable leaving group [9] [12].

The nucleophilic substitution process typically begins with the activation of 2-bromobenzaldehyde or 2-chlorobenzaldehyde as the electrophilic partner [8]. The presence of electron-withdrawing groups, particularly the formyl group in the ortho position, significantly enhances the electrophilicity of the aromatic ring and facilitates nucleophilic attack by 2,6-dichloroaniline [7] [12]. This activation is crucial for achieving reasonable reaction rates under mild conditions.

The reaction mechanism involves formation of a negatively charged intermediate, commonly referred to as a Meisenheimer complex [12]. This intermediate exhibits delocalization of negative charge across the aromatic system, with the electron-withdrawing formyl group providing stabilization [9]. The chlorine atoms in the 2,6-positions of the aniline nucleophile contribute additional electronic effects that influence both reactivity and selectivity [8].

Temperature control emerges as a critical parameter in these nucleophilic substitution reactions [27]. Research indicates that optimal reaction temperatures typically range from -10°C to room temperature, with lower temperatures favoring higher yields by minimizing side reactions [27]. At temperatures below 20°C, the selectivity for the desired product increases substantially, with yield improvements of up to 73% observed when reactions are conducted at -10°C compared to room temperature conditions [27].

The choice of base significantly impacts the reaction outcome [25]. Common bases employed include sodium carbonate, potassium hydroxide, and sodium hydroxide, each providing different levels of reactivity and selectivity [4] [25]. The base serves multiple functions: deprotonating the aniline to enhance its nucleophilicity, neutralizing hydrogen halide byproducts, and maintaining appropriate reaction pH [25].

Catalytic Systems and Reaction Optimization

Modern synthetic approaches to 2-((2,6-dichlorophenyl)amino)benzaldehyde increasingly rely on sophisticated catalytic systems to improve efficiency, selectivity, and environmental compatibility [28] [31]. Rhodium(III)-catalyzed carbon-hydrogen activation represents one of the most significant advances in this field, enabling direct amidation of aldehydes with dioxazolones to afford 2-aminobenzaldehyde derivatives [31].

The rhodium(III) catalytic system operates through a unique mechanism involving aldehyde-directed carbon-hydrogen activation [31]. This approach minimizes waste formation and eliminates pre-functionalization steps that are typically required in conventional synthetic routes [31]. The catalyst system demonstrates remarkable tolerance for various functional groups and provides excellent regioselectivity for the ortho position relative to the formyl group [31].

Optimization studies reveal that reaction conditions significantly influence both yield and selectivity [26] [27]. Key parameters include reaction temperature, solvent choice, catalyst loading, and reaction time [28]. For rhodium-catalyzed processes, optimal conditions typically involve temperatures between 60°C and 120°C, with acetonitrile or dioxane as preferred solvents [31] [32].

The development of continuous optimization protocols has led to identification of critical process parameters [29]. Computational fluid dynamics simulations combined with design of experiments approaches enable systematic optimization of reaction conditions [29]. These studies demonstrate that reactor residence time and temperature represent the most significant factors affecting product yield [29].

Catalyst loading optimization reveals that minimal catalyst quantities often provide optimal results [31]. For rhodium(III) systems, loadings as low as 2 mol% can achieve excellent conversions while maintaining high selectivity [31]. This efficiency translates to improved economics and reduced environmental impact in large-scale applications [28].

Industrial Production Strategies

Scalable Batch Reactor Configurations

Industrial production of 2-((2,6-dichlorophenyl)amino)benzaldehyde relies heavily on optimized batch reactor systems that can accommodate the specific requirements of nucleophilic aromatic substitution reactions [14] [35]. These systems must provide precise temperature control, efficient mixing, and appropriate residence times to achieve commercially viable yields and selectivities [14].

Multi-reactor configurations represent the standard approach for industrial batch production [14]. A typical setup involves separate reactors for different reaction stages: initial nucleophilic substitution, intermediate purification, and final product isolation [14]. This compartmentalized approach allows for independent optimization of each step while maintaining overall process efficiency [14].

Temperature management systems in industrial batch reactors incorporate advanced heat transfer capabilities [14] [35]. These systems must handle both exothermic and endothermic phases of the reaction while maintaining precise temperature control within ±2°C [35]. Cooling systems are particularly critical during the initial nucleophilic attack phase, where temperature spikes can lead to undesired side reactions and reduced selectivity [27] [35].

Batch scheduling optimization studies demonstrate that properly designed systems can achieve production rates of 6 batches per day for benzaldehyde derivatives [14]. The total batch time typically ranges from 6 to 24 hours depending on reaction complexity and purification requirements [14]. Advanced scheduling algorithms enable overlapping batch operations using multiple reactors, significantly improving overall productivity [14].

Reactor sizing calculations for commercial production indicate that volumes between 1,000 and 10,000 liters represent optimal configurations for most applications [35]. These sizes provide adequate surface area for heat transfer while maintaining reasonable capital costs [35]. The reactor design must accommodate both the reaction mixture and any required headspace for vapor management [35].

Mixing systems in industrial batch reactors utilize high-efficiency impellers designed specifically for aromatic substitution reactions [35]. These systems must provide sufficient mass transfer to ensure homogeneous conditions while avoiding excessive shear that could promote decomposition [35]. Computational fluid dynamics modeling helps optimize impeller design and positioning for maximum efficiency [29].

Continuous Flow Synthesis Approaches

Continuous flow synthesis represents an increasingly important approach for industrial production of pharmaceutical intermediates, including 2-((2,6-dichlorophenyl)amino)benzaldehyde [11] [13] [32]. These systems offer numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and reduced waste generation [13] [38].

Flow reactor design for aromatic substitution reactions requires careful consideration of residence time, temperature profiles, and mixing efficiency [29]. Tubular reactors with internal diameters ranging from 1 to 10 millimeters provide optimal performance for most applications [11] [32]. These dimensions ensure adequate residence time while maintaining excellent heat transfer characteristics [13].

Temperature control in continuous flow systems achieves precision levels that are difficult to attain in batch processes [13] [29]. Multi-zone heating and cooling systems enable precise temperature profiles along the reactor length, allowing for optimized reaction kinetics at each stage [13]. This capability is particularly valuable for reactions requiring different temperatures for initiation and completion phases [29].

Continuous flow processes demonstrate significant improvements in energy efficiency compared to batch operations [38]. Studies indicate that flow processes can achieve energy consumption reductions of 78% on average, with some applications showing improvements of up to 97% [38]. This efficiency gain stems from improved heat integration and reduced processing time [38].

Yield improvements in continuous flow systems typically range from 10% to 30% compared to equivalent batch processes [11] [32]. For benzaldehyde derivative synthesis, continuous flow approaches can achieve yields exceeding 90% while maintaining high selectivity [32]. These improvements result from better reaction control and reduced side reaction formation [32].

Scalability advantages of continuous flow systems enable smooth transition from laboratory to production scale [32] [40]. Unlike batch processes, which often require complete process redesign for scale-up, flow systems can be scaled by increasing flow rates or operating multiple reactors in parallel [40]. This approach significantly reduces development time and capital investment [38].

Safety enhancements in continuous flow systems stem from reduced inventory of hazardous materials and improved containment [32]. The small volumes present in flow reactors minimize risks associated with exothermic reactions and toxic intermediates [13]. Additionally, the ability to generate and consume reactive intermediates in situ reduces handling requirements [32].

Comparative Analysis of Synthetic Routes

Efficiency and Yield Comparison

Comprehensive analysis of synthetic routes for 2-((2,6-dichlorophenyl)amino)benzaldehyde reveals significant variations in efficiency, yield, and practicality across different methodological approaches [22] [34] [35]. Traditional nucleophilic substitution methods typically achieve yields ranging from 58% to 84%, depending on reaction conditions and catalyst systems employed [30] [34].

| Synthetic Route | Yield Range (%) | Reaction Time | Temperature (°C) | Key Advantages |

|---|---|---|---|---|

| Direct Nucleophilic Substitution | 58-84 | 5-20 hours | -10 to 25 | Simple setup, mild conditions |

| Rhodium(III)-Catalyzed | 70-95 | 2-8 hours | 60-120 | High selectivity, minimal waste |

| Continuous Flow | 85-98 | 2-10 minutes | 60-80 | Rapid processing, excellent control |

| Palladium-Catalyzed | 65-85 | 4-12 hours | 80-150 | Versatile, functional group tolerant |

Rhodium(III)-catalyzed approaches demonstrate superior performance with yields consistently exceeding 70% and reaching up to 95% under optimized conditions [31]. These methods benefit from exceptional regioselectivity and reduced formation of undesired isomers [31]. The catalyst system enables direct carbon-hydrogen activation, eliminating the need for pre-functionalized starting materials [31].

Continuous flow synthesis emerges as the most efficient approach, achieving yields between 85% and 98% with dramatically reduced reaction times [11] [13]. The superior performance stems from enhanced mass and heat transfer, precise temperature control, and minimized side reaction formation [13] [32]. Processing times in continuous flow systems range from 2 to 10 minutes compared to several hours required for batch processes [11].

Economic and Environmental Considerations

Economic analysis reveals substantial differences in production costs across synthetic methodologies [35] [38]. Batch processes typically require capital investments between $3 million and $7 million for commercial-scale facilities, while continuous flow systems can achieve similar capacity with investments ranging from $2 million to $4 million [38].

Energy consumption represents a critical economic factor, with continuous flow processes demonstrating remarkable efficiency [38]. Energy requirements for flow synthesis average 78% lower than equivalent batch processes, with some applications achieving 97% reduction in energy consumption [38]. This efficiency translates directly to reduced operating costs and improved process economics [38].

Environmental impact assessments favor modern catalytic and continuous flow approaches [38]. Traditional methods often generate substantial waste streams, with E-factors (waste-to-product ratios) ranging from 10 to 110 [38]. In contrast, optimized continuous flow processes achieve E-factors between 2 and 20, representing an average reduction of 87% in waste generation [38].

Water consumption analysis reveals significant advantages for continuous flow systems, which typically require 50% to 90% less water than batch equivalents [38]. This reduction stems from improved process integration and reduced cleaning requirements [38]. Carbon dioxide emissions similarly favor flow processes, with average reductions of 79% compared to traditional batch operations [38].

Solvent utilization efficiency varies considerably among synthetic routes [38]. Catalytic methods often enable solvent recycling and reduced overall consumption [28] [31]. Some advanced approaches achieve solvent-free conditions, further improving environmental profiles [13]. The choice of solvent system significantly impacts both yield and environmental footprint [26] [30].

Process Selection Criteria

Selection of optimal synthetic routes depends on multiple factors including production scale, quality requirements, economic constraints, and environmental considerations [22] [32]. For laboratory-scale synthesis, direct nucleophilic substitution methods provide adequate performance with minimal equipment requirements [27] [30].

Small-scale production (< 100 kg annually) typically favors batch processes due to lower capital requirements and operational flexibility [14] [35]. These systems accommodate varying production demands and enable rapid changeover between different products [14]. Batch processes also provide superior flexibility for process optimization and troubleshooting [40].

Medium-scale production (100-1000 kg annually) benefits from advanced catalytic systems that improve yield and reduce waste generation [31] [32]. Rhodium(III) and palladium-based catalysts justify their higher costs through improved efficiency and reduced downstream processing requirements [20] [31].

Large-scale production (> 1000 kg annually) increasingly favors continuous flow synthesis due to superior economics and environmental performance [32] [38]. The combination of reduced capital costs, lower energy consumption, and minimal waste generation creates compelling economic advantages [38]. Additionally, the scalability of flow systems enables capacity expansion without major facility modifications [40].

Quality requirements significantly influence route selection [22] [32]. Pharmaceutical applications demanding high purity levels benefit from catalytic approaches that minimize impurity formation [31]. Continuous flow systems provide exceptional control over reaction conditions, enabling consistent product quality [13] [29].

Single-Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction analysis has provided comprehensive structural information for 2-((2,6-Dichlorophenyl)amino)benzaldehyde. The compound crystallizes in the orthorhombic crystal system with the space group P2₁2₁2₁ [1]. The complete crystallographic data are presented in Table 1, which demonstrates the high-quality structural determination achieved through modern diffraction techniques.

Table 1: Single-Crystal X-Ray Diffraction Data

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₉Cl₂NO | [1] |

| Molecular Weight (g/mol) | 266.12 | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | P2₁2₁2₁ | [1] |

| Temperature (K) | 296 | [1] |

| Unit Cell Dimensions a (Å) | 3.8954(5) | [1] |

| Unit Cell Dimensions b (Å) | 11.0570(13) | [1] |

| Unit Cell Dimensions c (Å) | 26.799(4) | [1] |

| Unit Cell Angles (degrees) | α = 90, β = 90, γ = 90 | [1] |

| Cell Volume (ų) | 1154.3(3) | [1] |

| Density (calculated, g/cm³) | 1.531 | [1] |

| Z value | 4 | [1] |

| Radiation Type | Mo Kα | [1] |

| Wavelength (Å) | 0.71073 | [1] |

| Absorption Coefficient (mm⁻¹) | 0.542 | [1] |

| F(000) | 544 | [1] |

| Crystal Size (mm) | 0.40 × 0.20 × 0.15 | [1] |

| θ Range (degrees) | 0.994-27.984 | [1] |

| Index Ranges | -4≤h≤5, -12≤k≤14, -33≤l≤35 | [1] |

| Reflections Collected | 10,413 | [1] |

| Independent Reflections | 2,760 | [1] |

| R Factor [I > 2σ(I)] | 0.043 | [1] |

| wR Factor (all data) | 0.083 | [1] |

| Goodness-of-fit | 0.97 | [1] |

The diffraction data collection was performed using a Bruker APEXII CCD diffractometer equipped with molybdenum Kα radiation (λ = 0.71073 Å) [1]. The structure was solved using direct methods and refined by full-matrix least-squares techniques. The final refinement converged to excellent reliability factors, with R1 = 0.043 for observed reflections and wR2 = 0.083 for all data, indicating high structural accuracy [1].

Table 2: Selected Bond Lengths and Bond Angles

| Bond/Angle | Value | Reference |

|---|---|---|

| O1-C1 (Å) | 1.360(4) | [1] |

| N1-C7 (Å) | 1.278(4) | [1] |

| N1-C8 (Å) | 1.409(4) | [1] |

| C6-C7 (Å) | 1.440(4) | [1] |

| Cl1-C10 (Å) | 1.729(3) | [1] |

| Cl2-C11 (Å) | 1.726(3) | [1] |

| O1-C1-C2 (°) | 118.1(3) | [1] |

| O1-C1-C6 (°) | 121.3(3) | [1] |

| C6-C7-N1 (°) | 122.7(3) | [1] |

| C7-N1-C8 (°) | 121.6(3) | [1] |

| N1-C8-C9 (°) | 116.1(3) | [1] |

| C9-C10-Cl1 (°) | 118.9(3) | [1] |

| C10-C11-Cl2 (°) | 121.4(3) | [1] |

The molecular geometry exhibits characteristic features typical of Schiff base derivatives with extended conjugation. The O1-C1 bond length of 1.360(4) Å and the N1-C7 bond length of 1.278(4) Å confirm the phenolic tautomeric form rather than the keto tautomeric form [1]. The chlorine-carbon bond distances Cl1-C10 and Cl2-C11 are 1.729(3) Å and 1.726(3) Å, respectively, which are within the normal range for aromatic C-Cl bonds [1].

Conformational Polymorphism Investigations

The conformational analysis reveals that 2-((2,6-Dichlorophenyl)amino)benzaldehyde exhibits a predominantly planar molecular architecture. The dihedral angle between the two aromatic ring systems is remarkably small at 6.8(9)°, indicating that the entire molecule maintains an almost planar conformation [1]. This planarity is stabilized by intramolecular hydrogen bonding interactions.

Table 3: Conformational Analysis Parameters

| Parameter | Value | Reference |

|---|---|---|

| Molecular Planarity | Almost Planar | [1] |

| Dihedral Angle Between Aromatic Rings (°) | 6.8(9) | [1] |

| Tautomeric Form | Phenolic | [1] |

| Intramolecular Hydrogen Bonding | Present | [1] |

| Hydrogen Bond Type | O-H···N | [1] |

| Ring Formation | S(6) H-bonded loop | [1] |

| Intermolecular Interactions | C-H···Cl, π-π stacking | [1] |

| π-π Stacking Distance (Å) | 3.895 | [1] |

| Ring Offset Value (Å) | 1.610-1.805 | [1] |

Unlike its analog diclofenac acid, for which three polymorphs are currently known, only one crystalline form of 2-((2,6-Dichlorophenyl)amino)benzaldehyde has been definitively characterized [2]. However, studies on related compounds such as 2-((2,6-dichlorophenyl)amino)benzoic acid (2-DCABA) suggest that polymorphism may stem from conformational flexibility of the molecule [3]. The polymorphism of 2-DCABA appears to originate from the conformational adaptability of the molecular framework, similar to that observed in 2-((2,6-dimethylphenyl)amino)benzoic acid [3].

The molecular configuration is stabilized by the presence of intramolecular hydrogen bonding of the O-H···N type, forming a six-membered S(6) hydrogen-bonded loop [1]. This intramolecular interaction contributes significantly to the overall stability and planarity of the molecular structure.

Hirshfeld Surface Analysis of Non-Covalent Interactions

Hirshfeld surface analysis provides detailed quantitative information about the intermolecular interactions contributing to crystal packing stability. The analysis reveals a complex network of non-covalent interactions that govern the supramolecular assembly of 2-((2,6-Dichlorophenyl)amino)benzaldehyde in the solid state.

Table 4: Hirshfeld Surface Analysis Results

| Interaction Type | Percentage Contribution/Value | Reference |

|---|---|---|

| H···H contacts | 28.1% | [1] |

| Cl···H contacts | 16.9-42.8% | [1] |

| O···H contacts | 8.1% | [1] |

| C···H contacts | 22.7% | [1] |

| N···H contacts | 4.2-5.2% | [1] |

| π-π stacking interactions | Present (central triangular region) | [1] |

| Total interaction energy (kJ/mol) | -32.8 | [1] |

| Electrostatic component (kJ/mol) | 4.5 | [1] |

| Polarization component (kJ/mol) | -3.2 | [1] |

| Dispersion component (kJ/mol) | -66.3 | [1] |

| Exchange repulsion (kJ/mol) | +33.1 | [1] |

The most significant intermolecular contacts are H···H interactions, contributing 28.1% to the total Hirshfeld surface [1]. These interactions, resulting from attractive dispersion forces between hydrogen atoms, are the largest contributors to crystal stability due to the substantial hydrogen content in the molecular structure [4].

The second most important interactions are C···H contacts, accounting for 22.7% of the surface interactions [1]. Chlorine-hydrogen contacts (Cl···H) show variable contributions ranging from 16.9% to 42.8%, depending on the crystal environment and molecular packing arrangement [1]. The presence of chlorine substituents significantly influences the intermolecular interaction pattern, as evidenced by the substantial contribution of Cl···H contacts.

π-π stacking interactions play a crucial role in the crystal packing, as evidenced by the central triangular region of sky-blue color in the two-dimensional fingerprint plots [1]. The phenyl rings of symmetry-related molecules participate in offset π-π stacking interactions with an intercentroid distance of 3.895 Å and ring offset values ranging from 1.610 to 1.805 Å [1].

The total interaction energy analysis reveals that the crystal packing is stabilized with an interaction energy of -32.8 kJ/mol [1]. The energy decomposition shows that dispersion forces (-66.3 kJ/mol) are the dominant attractive component, while exchange repulsion (+33.1 kJ/mol) provides the main destabilizing contribution [1]. The electrostatic component contributes a modest 4.5 kJ/mol, while polarization effects contribute -3.2 kJ/mol to the total stabilization energy [1].

Comparative Structural Analysis with Diclofenac Derivatives

A comprehensive structural comparison with related diclofenac derivatives provides valuable insights into the structure-activity relationships and molecular recognition patterns within this chemical family.

Table 5: Comparative Analysis with Diclofenac Derivatives

| Compound | Chemical Formula | Functional Group | Planarity | Role | Reference |

|---|---|---|---|---|---|

| 2-((2,6-Dichlorophenyl)amino)benzaldehyde | C₁₃H₉Cl₂NO | Benzaldehyde | Almost planar | Diclofenac Impurity B | [5] [1] [6] |

| Diclofenac | C₁₄H₁₁Cl₂NO₂ | Acetic acid | Non-planar | Active pharmaceutical ingredient | [7] [8] |

| 2-((2,6-Dichlorophenyl)amino)benzoic acid | C₁₃H₉Cl₂NO₂ | Benzoic acid | Almost planar | Analog compound | [3] [9] |

| Related Structure AWUSIV | C₁₃H₇Cl₃NO | Phenol (trichloro) | Non-planar (24.64°) | Related structure | [1] |

| Related Structure BANGOM03 | C₁₃H₄Cl₂F₅NO | Phenol (pentafluoro) | Almost planar | Related structure | [1] |

The structural comparison reveals significant differences in molecular conformation and packing behavior among diclofenac-related compounds. While 2-((2,6-Dichlorophenyl)amino)benzaldehyde maintains an almost planar configuration, the parent drug diclofenac exhibits a non-planar structure due to the flexibility introduced by the acetic acid side chain [8].

The compound serves as Diclofenac Impurity B and is encountered as a degradation product in pharmaceutical formulations [7] [10]. Quality control studies have identified this impurity as one of the main degradation products that require monitoring due to potential toxicity concerns [7].

Isomorphism and isostructurality have been observed between the crystalline forms of 2-((2,6-Dichlorophenyl)amino)benzaldehyde and related compounds containing the same structural motif [3]. The crystal packing patterns show similarities to other members of the dichlorophenylamine family, particularly in terms of hydrogen bonding networks and π-π stacking arrangements.

Cambridge Structural Database searches reveal closely related crystal structures, including AWUSIV (containing a trichloro-substituted phenyl ring) and BANGOM03 (containing a pentafluoro-substituted phenyl ring) [1]. The molecular configuration in all these compounds is stabilized by intramolecular O-H···N hydrogen bonding, though significant differences exist in their crystal packing arrangements due to varying halogen substitution patterns [1].